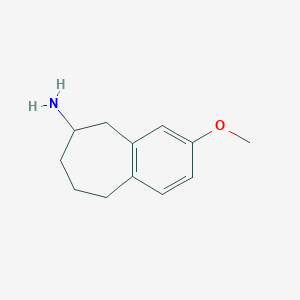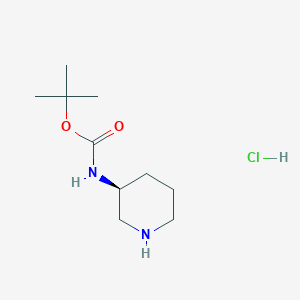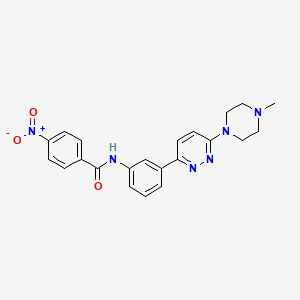![molecular formula C18H20N4O3 B2854445 1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-methoxyphenyl)urea CAS No. 2415502-00-8](/img/structure/B2854445.png)
1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-methoxyphenyl)urea, also known as DMU-212, is a chemical compound that has attracted considerable interest in the scientific community due to its potential therapeutic applications. DMU-212 belongs to the class of benzoxazole ureas and has been shown to have potent anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer and inflammation. 1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-methoxyphenyl)urea has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-methoxyphenyl)urea has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the reduction of inflammation. 1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-methoxyphenyl)urea has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-methoxyphenyl)urea has several advantages for lab experiments, including its high potency and low toxicity profile. However, 1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-methoxyphenyl)urea has some limitations, such as its poor solubility in water and its limited bioavailability in vivo.
Future Directions
There are several future directions for the research and development of 1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-methoxyphenyl)urea. One direction is to improve the bioavailability of 1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-methoxyphenyl)urea in vivo by developing new formulations or delivery methods. Another direction is to investigate the potential of 1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-methoxyphenyl)urea in combination with other anticancer or anti-inflammatory agents. Additionally, further studies are needed to elucidate the mechanism of action of 1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-methoxyphenyl)urea and to identify its molecular targets.
Synthesis Methods
The synthesis of 1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-methoxyphenyl)urea involves several steps, including the synthesis of 1,2-benzoxazole-5-carbaldehyde, the synthesis of 3-(2-methoxyphenyl)urea, and the coupling of the two compounds using N,N-dimethylformamide and triethylamine. The yield of 1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-methoxyphenyl)urea can be increased by optimizing the reaction conditions, such as reaction time, temperature, and solvent.
Scientific Research Applications
1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications, particularly in cancer and inflammation. In vitro studies have shown that 1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-methoxyphenyl)urea inhibits the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer. 1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-methoxyphenyl)urea has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
1-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-22(2)11-15-13-10-12(8-9-16(13)25-21-15)19-18(23)20-14-6-4-5-7-17(14)24-3/h4-10H,11H2,1-3H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELMJBMBSTXBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-(2-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(1-Propan-2-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2854370.png)
![3-benzyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854373.png)




![5-amino-N-(3-methoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2854383.png)

